molecular formula C19H22N2O B11408711 2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole

2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole

Cat. No.: B11408711
M. Wt: 294.4 g/mol
InChI Key: UGTKCJZAXWFTIW-UHFFFAOYSA-N
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Description

2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole typically involves the reaction of 2-ethylbenzimidazole with 3-(4-methylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microorganisms or cancer cells. The exact pathways and molecular targets are still under investigation, but it is known to interfere with DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole:hydrochloride
  • This compound:hydrobromide
  • This compound:acetate

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological activities. Its combination of the benzimidazole core with the 4-methylphenoxypropyl side chain results in unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C19H22N2O/c1-3-19-20-17-7-4-5-8-18(17)21(19)13-6-14-22-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3

InChI Key

UGTKCJZAXWFTIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C

Origin of Product

United States

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